molecular formula C3H3ClN2O2S2 B13251373 1,2,3-Thiadiazol-4-ylmethanesulfonylchloride

1,2,3-Thiadiazol-4-ylmethanesulfonylchloride

Cat. No.: B13251373
M. Wt: 198.7 g/mol
InChI Key: SSNSYBBARLNNFQ-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazol-4-ylmethanesulfonylchloride is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of the sulfonyl chloride group makes this compound particularly reactive and useful in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Thiadiazol-4-ylmethanesulfonylchloride can be synthesized through several methods. One common approach involves the reaction of thiadiazole derivatives with chlorosulfonic acid. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Thiadiazol-4-ylmethanesulfonylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonothioates are formed.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

Scientific Research Applications

1,2,3-Thiadiazol-4-ylmethanesulfonylchloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-thiadiazol-4-ylmethanesulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce the thiadiazole moiety into target molecules .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds also contain a thiadiazole ring but differ in the position of the nitrogen atoms.

    1,2,4-Thiadiazole Derivatives: Similar to 1,2,3-thiadiazole but with a different arrangement of nitrogen and sulfur atoms.

    1,3,5-Thiadiazole Derivatives: Another isomeric form with distinct properties.

Uniqueness

1,2,3-Thiadiazol-4-ylmethanesulfonylchloride is unique due to its specific arrangement of nitrogen and sulfur atoms in the thiadiazole ring, combined with the reactive sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C3H3ClN2O2S2

Molecular Weight

198.7 g/mol

IUPAC Name

thiadiazol-4-ylmethanesulfonyl chloride

InChI

InChI=1S/C3H3ClN2O2S2/c4-10(7,8)2-3-1-9-6-5-3/h1H,2H2

InChI Key

SSNSYBBARLNNFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)CS(=O)(=O)Cl

Origin of Product

United States

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